molecular formula C24H19NO4 B568991 4-(Methoxycarbonyl)-2,6-dimethylphenyl acridine-9-carboxylate CAS No. 1156506-80-7

4-(Methoxycarbonyl)-2,6-dimethylphenyl acridine-9-carboxylate

Cat. No.: B568991
CAS No.: 1156506-80-7
M. Wt: 385.419
InChI Key: DOUHCXDGBDELMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Methoxycarbonyl)-2,6-dimethylphenyl acridine-9-carboxylate” is a derivative of phenyl acridine-9-carboxylate . It is a chemiluminescent compound, meaning it emits light as a result of a chemical reaction . This compound is particularly interesting due to its ability to produce strong chemiluminescence intensities .


Synthesis Analysis

The synthesis of this compound involves the introduction of methyl groups on the acridine moiety in chemiluminescent acridinium esters that have electron-withdrawing groups (trifluoromethyl, cyano, nitro, ethoxycarbonyl) at the 4-position on the phenyl ester .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an acridine moiety, which is a tricyclic compound that forms the basis of several important biochemical compounds . The compound also contains a methoxycarbonyl group at the 4-position on the phenyl ester .


Chemical Reactions Analysis

Reactions of acridine-9-carboxylates with H2O2 result in the formation of relatively unstable dioxetanone intermediates . The chemiluminescence intensity of this compound is significantly stronger than that of other similar compounds .


Physical and Chemical Properties Analysis

The melting points and melting enthalpies of this compound, along with its derivatives, were determined by DSC . The volatilisation enthalpies and temperatures were either measured by DSC or obtained by fitting TG curves to the Clausius–Clapeyron relationship .

Future Directions

The future directions for this compound could involve further exploration of its chemiluminescent properties. Given its strong chemiluminescence intensity, it could be used to develop new assays for oxidants or nucleophiles . Additionally, its use in medical, biological, and environmental analyses could be explored .

Properties

IUPAC Name

(4-methoxycarbonyl-2,6-dimethylphenyl) acridine-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-14-12-16(23(26)28-3)13-15(2)22(14)29-24(27)21-17-8-4-6-10-19(17)25-20-11-7-5-9-18(20)21/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUHCXDGBDELMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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